![molecular formula C22H19F3N2OS2 B2570168 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-96-5](/img/structure/B2570168.png)
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H19F3N2OS2 and its molecular weight is 448.52. The purity is usually 95%.
BenchChem offers high-quality 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including derivatives similar to the specified compound, demonstrates the diversity in the structural modification of thienopyrimidinones. These modifications allow for the comparison of their properties with positionally isomeric thienopyrimidinones and benzo isosteres, highlighting differences in biological activities associated with the position of the sulfur atom in the molecule. Such derivatives exhibit varied electronic spectra and biological potential, indicating their utility in exploring new therapeutic agents (Zadorozhny, Turov, & Kovtunenko, 2010).
Environmental and Biological Sensing
Research has also been conducted on the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, using pyrimidine-based thioether ligands. Such studies are crucial in chemical, biological, and environmental sciences for detecting toxic substances and biologically active compounds in water samples. The design of these probes, incorporating pyrimidine moieties, provides insights into the creation of highly sensitive and selective detection systems (Wang et al., 2012).
Antitumor Activity
Further research includes the synthesis and evaluation of antitumor activities of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. These studies showcase the potential of thieno[3,2-d]pyrimidinone derivatives in cancer therapy, offering a promising avenue for the development of novel anticancer drugs. The majority of these newly synthesized compounds displayed potent anticancer activity on various human cancer cell lines, underscoring the significance of structural modifications on the biological activities of these compounds (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
3-(2-phenylethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2OS2/c23-22(24,25)17-8-4-7-16(13-17)14-30-21-26-18-10-12-29-19(18)20(28)27(21)11-9-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVILCNOJLSVORM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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